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Compound of Interest

Compound Name: 2,2-Diphenyl-cyclopentanone

Cat. No.: B092254 Get Quote

An In-depth Technical Guide to 2,2-diphenyl-
cyclopentanone
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and spectroscopic characterization of 2,2-diphenyl-
cyclopentanone. While direct biological activity data for this specific compound is limited, this

guide explores the known biological activities of related diaryl ketone and cyclopentanone

scaffolds to offer insights into its potential pharmacological relevance. Detailed experimental

protocols for its synthesis are provided, along with predicted spectroscopic data and a

conceptual workflow for preliminary biological screening.

Molecular Structure and Physicochemical
Properties
2,2-diphenyl-cyclopentanone is a cyclic ketone characterized by a five-membered

cyclopentanone ring geminally substituted with two phenyl groups at the alpha position to the

carbonyl.

Molecular Formula: C₁₇H₁₆O
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Molecular Weight: 236.31 g/mol [1]

CAS Number: 15324-42-2

The key physicochemical properties of 2,2-diphenyl-cyclopentanone are summarized in the

table below.

Property Value Reference

Melting Point 87.5-89.5 °C [1]

Boiling Point 372.2 °C at 760 mmHg

Density 1.114 g/cm³

Flash Point 161.6 °C

LogP 3.72570

Synthesis of 2,2-diphenyl-cyclopentanone
A documented method for the synthesis of 2,2-diphenyl-cyclopentanone involves the Thorpe-

Ziegler cyclization of 2,2-diphenyladiponitrile, followed by hydrolysis and decarboxylation of the

resulting intermediate.[1]

Experimental Protocol
Step 1: Cyclization of 2,2-diphenyladiponitrile to 5-cyano-2,2-diphenylcyclopentanoneimine

Reagents and Equipment:

2,2-diphenyladiponitrile

Sodium tert-butoxide

Anhydrous tert-butyl alcohol

Round-bottom flask equipped with a reflux condenser and a drying tube

Procedure:
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Dissolve 2,2-diphenyladiponitrile in anhydrous tert-butyl alcohol in the round-bottom flask.

Add sodium tert-butoxide to the solution. The use of sodium tert-butoxide in tert-butyl

alcohol has been reported to result in a nearly quantitative yield of the cyclized product.[1]

Alternative bases such as sodium amide in benzene may lead to lower yields and tarry by-

products.[1]

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer

chromatography.

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute

acetic acid).

Remove the solvent under reduced pressure.

The crude 5-cyano-2,2-diphenylcyclopentanoneimine can be purified by recrystallization.

Step 2: Hydrolysis and Decarboxylation to 2,2-diphenyl-cyclopentanone

Reagents and Equipment:

5-cyano-2,2-diphenylcyclopentanoneimine

Dilute sulfuric acid

Round-bottom flask equipped with a reflux condenser

Procedure:

To the crude or purified 5-cyano-2,2-diphenylcyclopentanoneimine, add dilute sulfuric acid.

Heat the mixture to reflux with stirring. This step facilitates both the hydrolysis of the imine

and cyano groups and the decarboxylation of the intermediate carboxylic acid.[1]

The reaction can be monitored for the cessation of carbon dioxide evolution.

After cooling, the product can be extracted with a suitable organic solvent (e.g., diethyl

ether or dichloromethane).
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Wash the organic layer with water and brine, then dry over an anhydrous drying agent

(e.g., sodium sulfate).

Remove the solvent under reduced pressure to yield the crude 2,2-diphenyl-
cyclopentanone.

The final product can be purified by recrystallization from a suitable solvent such as

ethanol, yielding white needles.[1] A reported yield for this two-step process is

approximately 81% based on the starting dinitrile.[1]

Spectroscopic Characterization
While experimentally obtained spectra for 2,2-diphenyl-cyclopentanone are not readily

available in the public domain, the following are predicted spectroscopic characteristics based

on its structure.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2,2-diphenyl-cyclopentanone is expected to be relatively simple

due to the molecule's symmetry.

Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.2-7.4 ppm, integrating to 10

protons. The two phenyl rings are chemically equivalent.

Methylene Protons (CH₂): Two distinct signals for the two sets of methylene protons on the

cyclopentanone ring.

-CH₂-C(Ph)₂- (alpha to phenyls): A triplet around δ 2.5-2.8 ppm, integrating to 2 protons.

-CH₂-CH₂-C=O (beta to carbonyl): A triplet around δ 2.1-2.4 ppm, integrating to 2 protons.

-CH₂-C=O (alpha to carbonyl): A triplet around δ 2.9-3.2 ppm, integrating to 2 protons.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-220 ppm.
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Quaternary Carbon (C(Ph)₂): A signal around δ 50-60 ppm.

Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-150 ppm). Due to

the two equivalent phenyl groups, four distinct signals are expected (for the ipso, ortho,

meta, and para carbons).

Methylene Carbons (CH₂): Three distinct signals for the methylene carbons of the

cyclopentanone ring, likely in the range of δ 20-40 ppm.

Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of 2,2-diphenyl-cyclopentanone is expected to show a

prominent molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would likely

involve:

Loss of a phenyl group (C₆H₅): A fragment at m/z = 159.

Formation of the diphenylmethyl cation ([C₁₃H₁₁]⁺): A stable fragment at m/z = 167.

Cleavage of the cyclopentanone ring: Leading to various smaller fragments.

Potential Biological Relevance and Screening
Workflow
Direct studies on the biological activity of 2,2-diphenyl-cyclopentanone are not extensively

reported. However, the diaryl ketone and cyclopentanone moieties are present in various

biologically active molecules, suggesting potential areas for investigation. Diaryl ketone-

containing compounds have been explored for activities including insecticidal,

acetylcholinesterase inhibitory, and antifungal properties. Furthermore, the cyclopentanone ring

is a core structure in many natural products and synthetic compounds with a wide range of

biological activities, including anti-inflammatory and anticancer effects.

Given this context, a logical workflow for the preliminary biological screening of 2,2-diphenyl-
cyclopentanone and its derivatives can be proposed.
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Caption: Conceptual workflow for the synthesis, characterization, and preliminary biological

screening of 2,2-diphenyl-cyclopentanone and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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